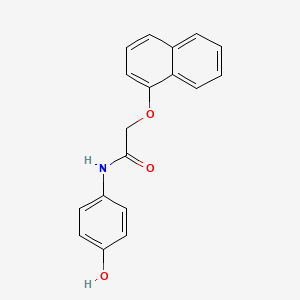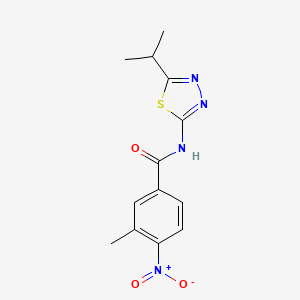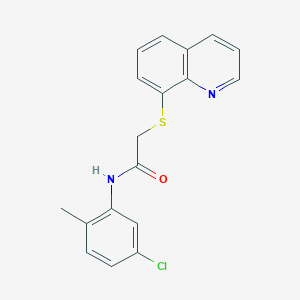![molecular formula C19H17NO3 B5830777 N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide, also known as BI-1, is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases. BI-1 was initially identified as a suppressor of Bax-induced apoptosis, a key process in programmed cell death. Since then, BI-1 has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
作用機序
The mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the regulation of calcium homeostasis and the inhibition of mitochondrial permeability transition. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to interact with several proteins involved in these processes, including Bax, Bcl-2, and VDAC.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of apoptosis, the regulation of calcium homeostasis, and the modulation of mitochondrial function. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is its small size and ease of synthesis, making it a viable option for large-scale production. However, N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. One area of focus could be the development of more potent and selective N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide analogs, which could have improved therapeutic efficacy. Another area of research could be the investigation of the role of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further studies on the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide could provide valuable insights into its therapeutic potential.
合成法
The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione to form 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde. This intermediate is then reacted with n-butylamine to form N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have anti-apoptotic, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for further research.
特性
IUPAC Name |
N-[4-(1,3-dioxoinden-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-5-16(21)20-13-10-8-12(9-11-13)17-18(22)14-6-3-4-7-15(14)19(17)23/h3-4,6-11,17H,2,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVHSKCNOAJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)

![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)